molecular formula C33H39N7O7 B1226523 EDTA methidiumpropylamide

EDTA methidiumpropylamide

Cat. No.: B1226523
M. Wt: 645.7 g/mol
InChI Key: PFGGLNMBUNROLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EDTA methidiumpropylamide is a combined intercalating and chelating reagent. The iron chelate, prepared by adding Fe(NH4)2(SO4)2, effects random oxidative cleavage of DNA in the presence of O2 and a reducing agent. This activity is useful as a footprinting probe. It has a role as a chelator.

Scientific Research Applications

DNA Cleavage and Structural Analysis

EDTA methidiumpropylamide (MPE) is a bifunctional molecule combining the DNA intercalator methidium with the metal chelator EDTA. In the presence of ferrous ions and oxygen, MPE effectively induces single-strand and some double-strand breaks in double helical DNA. This property has been leveraged in the study of DNA structures and the mechanisms of DNA cleavage (Hertzberg & Dervan, 1982).

Ribosomal RNA Mapping

MPE has been used to map accessible regions within eukaryotic ribosomes, specifically in Drosophila melanogaster. By cleaving 18S and 28S ribosomal RNAs, researchers have identified regions likely exposed on the surface of ribosomes, contributing to our understanding of ribosomal structure and function (Han et al., 1994).

Investigation of RNA Molecules

The affinity cleavage reagent MPE, when complexed with Fe(II), has been shown to be effective in mapping structures within RNA molecules, such as tRNA and ribosomal RNA fragments. This application helps in understanding the tertiary structure and potential functional sites within RNA molecules (Kean, White, & Draper, 1985).

Sequence-Specific DNA Cleavage

MPE has been part of the design and synthesis of sequence-specific DNA cleaving molecules. Although MPE itself cleaves DNA non-sequence specifically, its integration into complex molecules aims at achieving sequence specificity, akin to the action of natural DNA-binding antibiotics like bleomycin (Schultz, Taylor, & Dervan, 1982).

Properties

Molecular Formula

C33H39N7O7

Molecular Weight

645.7 g/mol

IUPAC Name

2-[carboxymethyl-[2-[carboxymethyl-[2-[3-[4-(3,8-diamino-5-methylphenanthridin-5-ium-6-yl)anilino]propylamino]-2-oxoethyl]amino]ethyl]amino]acetate

InChI

InChI=1S/C33H39N7O7/c1-38-28-16-23(35)6-10-26(28)25-9-5-22(34)15-27(25)33(38)21-3-7-24(8-4-21)36-11-2-12-37-29(41)17-39(18-30(42)43)13-14-40(19-31(44)45)20-32(46)47/h3-10,15-16H,2,11-14,17-20,34H2,1H3,(H6,35,36,37,41,42,43,44,45,46,47)

InChI Key

PFGGLNMBUNROLG-UHFFFAOYSA-N

SMILES

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)NCCCNC(=O)CN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O)N)N

Canonical SMILES

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)NCCCNC(=O)CN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O)N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EDTA methidiumpropylamide
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